molecular formula C21H28N2O2 B5669376 2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one

2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5669376
M. Wt: 340.5 g/mol
InChI Key: KYTCJDTTXIFOFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives often involves cycloaddition reactions or condensation reactions. For instance, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione was synthesized through a cost-effective three-step process, highlighting a pathway to synthesizing N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, indicating the diversity of synthetic methods available for such compounds (Pardali et al., 2021).

Molecular Structure Analysis

The crystal structure and molecular mechanics of such compounds reveal intricate details about their conformations. For example, the molecular structure of a closely related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chloro-benzoate, was determined by single-crystal X-ray diffraction, showing a complex architecture with planar, chair, and whorl conformations (Wang et al., 2011).

Chemical Reactions and Properties

Derivatives of diazaspiro[4.5]decane undergo various chemical reactions, including cycloadditions and intramolecular cyclizations. These reactions can lead to a wide array of functionalized compounds with significant pharmacological interest, demonstrating the versatility and reactivity of the spirocyclic and diazaspiro frameworks (Farag et al., 2008).

properties

IUPAC Name

2-(1-phenylcyclohexanecarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c24-18-20(10-7-14-22-18)13-15-23(16-20)19(25)21(11-5-2-6-12-21)17-8-3-1-4-9-17/h1,3-4,8-9H,2,5-7,10-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTCJDTTXIFOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC4(C3)CCCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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